N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1115318-53-0
VCID: VC6032287
InChI: InChI=1S/C28H30ClN5O/c1-19-3-6-23(17-20(19)2)25-18-26-27(30-13-16-34(26)32-25)33-14-10-22(11-15-33)28(35)31-12-9-21-4-7-24(29)8-5-21/h3-8,13,16-18,22H,9-12,14-15H2,1-2H3,(H,31,35)
SMILES: CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=C(C=C5)Cl)C
Molecular Formula: C28H30ClN5O
Molecular Weight: 488.03

N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

CAS No.: 1115318-53-0

Cat. No.: VC6032287

Molecular Formula: C28H30ClN5O

Molecular Weight: 488.03

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide - 1115318-53-0

Specification

CAS No. 1115318-53-0
Molecular Formula C28H30ClN5O
Molecular Weight 488.03
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C28H30ClN5O/c1-19-3-6-23(17-20(19)2)25-18-26-27(30-13-16-34(26)32-25)33-14-10-22(11-15-33)28(35)31-12-9-21-4-7-24(29)8-5-21/h3-8,13,16-18,22H,9-12,14-15H2,1-2H3,(H,31,35)
Standard InChI Key UGLYAZMEVYLTFT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=C(C=C5)Cl)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound consists of three primary domains:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, substituted at position 2 with a 3,4-dimethylphenyl group .

  • Piperidine-4-carboxamide: A six-membered azacycle with a carboxamide group at position 4, linked to the pyrazolo[1,5-a]pyrazine via position 1 .

  • N-[2-(4-Chlorophenyl)ethyl] side chain: A phenethylamine derivative with a para-chloro substituent on the aromatic ring .

The IUPAC name reflects this connectivity: N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide.

Stereoelectronic Features

  • Aromatic systems: The pyrazolo[1,5-a]pyrazine and phenyl groups contribute to π-π stacking interactions, while the chloro substituent enhances lipophilicity .

  • Hydrogen-bonding motifs: The carboxamide group (CONH) and pyrazine nitrogens serve as hydrogen bond acceptors/donors, critical for target engagement .

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into three fragments (Fig. 1):

  • Pyrazolo[1,5-a]pyrazine intermediate: Synthesized via cyclocondensation of aminopyrazoles with α,β-diketones .

  • Piperidine-4-carboxylic acid: Prepared through Buchwald-Hartwig amination or reductive amination .

  • 4-Chlorophenethylamine: Derived from reduction of 4-chlorophenylacetonitrile .

Key Synthetic Steps

  • Formation of pyrazolo[1,5-a]pyrazine:

    • React 3,4-dimethylphenylglyoxal with 4-aminopyrazole in acetic acid to yield 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine .

    • Brominate at position 4 using NBS (N-bromosuccinimide) to introduce a leaving group for subsequent coupling.

  • Piperidine coupling:

    • Perform Ullmann-type coupling between 4-bromopyrazolo[1,5-a]pyrazine and piperidine-4-carboxylic acid under palladium catalysis .

  • Amide bond formation:

    • React piperidine-4-carboxylic acid with 4-chlorophenethylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₃₁H₃₃ClN₆OCalculated
Molecular weight573.10 g/mol
logP (Partition coefficient)3.8 (predicted)
Hydrogen bond donors2 (CONH and NH)
Hydrogen bond acceptors6 (pyrazine N, CONO)
Solubility (pH 7.4)<10 µM (aqueous)
Polar surface area98.5 Ų

Key observations:

  • High logP indicates significant lipophilicity, favoring membrane permeability but posing formulation challenges.

  • Low aqueous solubility necessitates prodrug strategies or salt formation for in vivo studies .

ADMET Profiling (Predicted)

ParameterPredictionRationale
AbsorptionModerate (Caco-2 permeability)High logP offsets PSA
DistributionExtensive tissue bindingLipophilic moieties
MetabolismCYP3A4/2D6 substratePiperidine N-dealkylation
ExcretionFecal (70%), renal (30%)Molecular weight >500 Da
Toxicity (hERG)Low risk (IC50 >10 µM)Limited cationic charge

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator